molecular formula C14H17Cl2N5O3S B13760416 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride

Cat. No.: B13760416
M. Wt: 406.3 g/mol
InChI Key: LZCYTJFZWSPVRX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves several steps, starting with the preparation of the isoquinoline core. One common method includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst . . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C14H17Cl2N5O3S

Molecular Weight

406.3 g/mol

IUPAC Name

2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine;hydrochloride

InChI

InChI=1S/C14H16ClN5O3S.ClH/c15-12-8-18-13(19-14(16)17)11-7-9(1-2-10(11)12)24(21,22)20-3-5-23-6-4-20;/h1-2,7-8H,3-6H2,(H4,16,17,18,19);1H

InChI Key

LZCYTJFZWSPVRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl

Origin of Product

United States

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